molecular formula C10H21N B15294638 (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine

Katalognummer: B15294638
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: CVVJQJJVNZNOBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C10H21N It is a cyclohexane derivative with an amine group attached to the first carbon and a methyl group attached to the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Reductive Amination: Cyclohexanone undergoes reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the amine group to the cyclohexane ring.

    Methylation: The resulting amine is then methylated using a methylating agent like methyl iodide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary or tertiary amines

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylamine: A simpler amine derivative of cyclohexane.

    N-methylcyclohexylamine: A methylated derivative of cyclohexylamine.

    Isopropylamine: A simpler amine with an isopropyl group.

Uniqueness

(1r,4r)-4-methyl-N-(propan-2-yl)cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a methyl and an isopropyl group. This combination of features can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

4-methyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-8(2)11-10-6-4-9(3)5-7-10/h8-11H,4-7H2,1-3H3

InChI-Schlüssel

CVVJQJJVNZNOBR-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.